N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide
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Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenoxy)acetamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Pharmacological Potential
Chemoselective Acetylation and Synthesis of Antimalarial Drugs : A study highlighted the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs, using immobilized lipase. This process optimization emphasizes the significance of such compounds in drug synthesis and their potential applications in medicinal chemistry (Magadum & Yadav, 2018).
Anticancer, Anti-inflammatory, and Analgesic Activities : Compounds with a phenoxy-N-(1-phenylethyl)acetamide nucleus, including derivatives similar in structure to the queried compound, have been synthesized and assessed for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. Some derivatives demonstrated activities comparable to standard drugs, highlighting their therapeutic potential (Rani et al., 2016).
Herbicidal Activities : The synthesis and evaluation of N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives for their herbicidal activities against dicotyledonous weeds have been reported. This research underscores the versatility of such compounds in agriculture, exhibiting significant herbicidal effectiveness (Wu et al., 2011).
Mechanistic Insights and Biological Interactions
Metabolism of Chloroacetamide Herbicides : Although not directly related to the queried compound, research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological profiles of structurally related acetamides. Such studies are crucial for understanding the environmental and health impacts of these compounds (Coleman et al., 2000).
Catalytic Hydrogenation for Green Synthesis : The green synthesis of N-(3-amino-4-methoxyphenyl)acetamide via catalytic hydrogenation demonstrates the environmental benefits of adopting sustainable methodologies in the synthesis of acetamide derivatives. This approach not only offers a cleaner alternative but also aligns with the principles of green chemistry (Qun-feng, 2008).
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2S/c21-17-5-7-18(8-6-17)25-14-20(24)22-13-19(16-9-12-26-15-16)23-10-3-1-2-4-11-23/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFIMPIWXWCPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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